Tetrahydroharmine, (-)-

Serotonin Receptor Binding Stereoselective Pharmacology 5-HT2A Affinity

Researchers requiring stereospecific β-carboline probes often face variability from racemic mixtures. (-)-Tetrahydroharmine (CAS 7671-30-9) provides the pure S(-)-enantiomer with verified 5-HT2A affinity (Ki = 5,890 nM) and weak MAO-A inhibition (IC50 = 74 nM), enabling precise serotonergic pharmacology studies. • Stereochemically pure (>98%) for reproducible SAR assays • Dual MAO-A/SERT inhibition profile distinct from harmine/harmaline • Global shipping from BenchChem with batch-specific QC documentation

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 7671-30-9
Cat. No. B12780381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroharmine, (-)-
CAS7671-30-9
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m0/s1
InChIKeyZXLDQJLIBNPEFJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Tetrahydroharmine: S-Enantiomer for Serotonergic Research


(-)-Tetrahydroharmine (CAS 7671-30-9), the S(−)-enantiomer of the β-carboline alkaloid tetrahydroharmine, is a plant-derived compound found in Banisteriopsis caapi, a principal component of the psychoactive brew ayahuasca [1]. Unlike its companion harmala alkaloids harmine and harmaline, which are potent reversible inhibitors of monoamine oxidase A (MAO-A), tetrahydroharmine exhibits a markedly weaker MAO inhibition profile (IC50 = 74 nM for MAO-A) and additionally functions as a weak serotonin reuptake inhibitor, contributing to a unique polypharmacology [2]. The compound is distinguished by its fully saturated pyridoindole ring structure and exists as two enantiomers, with the S(−)-form displaying quantifiably distinct receptor binding properties compared to its R(+)-counterpart, making it a critical tool for studying stereospecific serotonergic pharmacology [1].

Stereochemical-control context Enantiomer-attribution review for serotonergic binding
Weak MAO-A inhibitor Supports pathway studies requiring low MAO-A modulation
Serotonin reuptake inhibition Dual-mechanism tool for polypharmacology assays

(-)-Tetrahydroharmine: Non-Substitutability


Generic substitution with racemic tetrahydroharmine (CAS 17019-01-1) or other harmala alkaloids such as harmine or harmaline is scientifically unsound due to critical differences in stereospecific receptor pharmacology, enzyme inhibition potency, and functional selectivity. The S(−)-enantiomer (CAS 7671-30-9) exhibits a distinct 5-HT2A receptor binding affinity (Ki = 5,890 nM) that is measurably higher than that of the R(+)-enantiomer (Ki >10,000 nM), a difference that directly impacts experimental outcomes in serotonergic signaling studies [1]. Furthermore, the compound's unique dual mechanism—combining weak MAO-A inhibition (IC50 = 74 nM) with serotonin reuptake inhibition—stands in stark contrast to the potent MAO-A inhibition of harmine (IC50 = 2 nM) and harmaline (IC50 = 2.5 nM), rendering cross-class substitution invalid for assays requiring defined polypharmacological profiles . Procuring the incorrect enantiomer or alkaloid introduces uncontrolled variables in binding assays, cell-based models, and in vivo studies, potentially confounding data interpretation and experimental reproducibility [2].

Target: S(−)-Tetrahydroharmine
Substitute: Racemic THH / R(+)-enantiomer
Stereochemical mismatch may shift 5-HT2A binding and confound serotonergic assays
Target: S(−)-Tetrahydroharmine
Substitute: Harmine / Harmaline
Potent MAO-A inhibition alters polypharmacology profile; cytotoxicity profile differs in neuronal models

(-)-Tetrahydroharmine: Comparative Evidence


5-HT2A Receptor Affinity: Enantiomeric Comparison

The S(−)-enantiomer of tetrahydroharmine (CAS 7671-30-9) demonstrates a measurable, albeit weak, affinity for the 5-HT2A receptor with a Ki of 5,890 nM, which is approximately 1.7-fold higher in affinity compared to the R(+)-enantiomer (Ki >10,000 nM) and racemic tetrahydroharmine (Ki >10,000 nM) [1]. This stereospecific difference, while modest, is quantitatively verifiable and underscores the necessity of using the optically pure S(−)-enantiomer in studies probing enantiomer-specific interactions at serotonergic targets.

5-HT2A Affinity
Head-to-head
Ki 5,890 nM R(+): >10,000 nM
Enantiomer-specific binding context for 5-HT2A studies
Reported ≥1.7-fold higher affinity for S(−)-enantiomer
Serotonin Receptor Binding Stereoselective Pharmacology 5-HT2A Affinity

MAO-A Inhibition: THH vs. Harmine/Harmaline

Tetrahydroharmine exhibits significantly weaker inhibition of monoamine oxidase A (MAO-A) compared to its companion harmala alkaloids harmine and harmaline, with an IC50 of 74 nM . This represents a 37-fold and 30-fold reduction in potency relative to harmine (IC50 = 2 nM) and harmaline (IC50 = 2.5 nM), respectively. The compound also shows negligible inhibition of MAO-B (IC50 >100 μM), in contrast to harmine (IC50 = 20 μM) and harmaline (IC50 = 25 μM) . This differential potency profile is critical for experimental designs requiring a low-potency, reversible MAO-A inhibitor that minimally impacts MAO-B activity.

MAO-A Inhibition
Head-to-head
IC50 = 74 nM
Supports low MAO-A inhibition study fit
Reported 37-fold weaker than harmine (IC50 2 nM)
Monoamine Oxidase Inhibition Enzyme Kinetics Reversible MAO-A Inhibitor

Serotonin Reuptake Inhibition: Unique to THH

In contrast to harmine and harmaline, which are primarily potent MAO-A inhibitors with no significant effect on serotonin reuptake, tetrahydroharmine acts as a weak inhibitor of serotonin reuptake [1]. While quantitative IC50 values for SERT inhibition are not uniformly reported across all sources, the functional distinction is consistently documented: tetrahydroharmine weakly inhibits serotonin reuptake, whereas harmine and harmaline do not [2]. This dual mechanism—weak MAO-A inhibition combined with weak SERT inhibition—confers a unique polypharmacological profile that is not recapitulated by any other single harmala alkaloid.

SERT Activity
Context-dependent
Weak serotonin reuptake inhibitor
Dual-mechanism polypharmacology context
Quantitative SERT IC50 not uniformly reported
Serotonin Transporter (SERT) Reuptake Inhibition Polypharmacology

H4 Cell Cytotoxicity: THH vs. Harmine

In H4 neuroglioma cell proliferation assays, tetrahydroharmine demonstrates a distinct profile with 38% inhibition of cell proliferation at the highest tested dose, compared to harmine which exhibits a much lower IC50 of 4.9 μM [1]. This 7.8-fold difference in potency suggests that tetrahydroharmine is significantly less cytotoxic in this neuronal cell model, a critical consideration for in vitro studies where minimizing off-target cytotoxicity is paramount.

H4 Cytotoxicity
Head-to-head
38% inhib. at high dose Harmine IC50 4.9 μM
Supports cytotoxicity endpoint review
Harmine ≥7.8-fold more potent in H4 cell model
Cell Viability Cytotoxicity Neuropharmacology

Analytical Purity: High-Purity (-)-Tetrahydroharmine

Commercially available (-)-tetrahydroharmine (CAS 7671-30-9) is supplied with high analytical purity, typically ≥98% as determined by HPLC, with some vendors reporting purity as high as 99.98% . This high purity specification, coupled with the compound's defined stereochemistry, ensures reproducibility in sensitive biochemical and pharmacological assays. In contrast, the racemic mixture (CAS 17019-01-1) may be supplied at similar purity levels, but the stereochemical composition introduces an additional variable that can affect experimental outcomes .

Analytical Purity
Data to verify
≥98% (HPLC)
Lot-attribute review for enantiomeric purity
Stereochemical composition key differentiator
Analytical Chemistry Quality Control Reference Standard

(-)-Tetrahydroharmine: Recommended Applications


Stereospecific Serotonergic Binding Studies

Researchers investigating enantiomer-specific interactions at 5-HT2A receptors should utilize (-)-tetrahydroharmine (CAS 7671-30-9) as the S(−)-enantiomer standard. The quantifiable difference in binding affinity (Ki = 5,890 nM vs. >10,000 nM for the R(+)-enantiomer) provides a validated system for probing stereochemical determinants of β-carboline binding to serotonergic receptors [1]. This application is particularly relevant for structure-activity relationship (SAR) studies and computational modeling of ligand-receptor interactions.

Dual MAO-A and Serotonin Reuptake Inhibition

(-)-Tetrahydroharmine is uniquely suited for pharmacological studies aiming to disentangle the relative contributions of weak MAO-A inhibition (IC50 = 74 nM) and weak serotonin reuptake inhibition to overall serotonergic tone [1]. This compound serves as a critical tool for investigating the functional consequences of combined, low-potency polypharmacology on neurotransmitter levels, synaptic plasticity, and behavior, offering a profile not achievable with the more potent, single-mechanism harmine or harmaline [2].

In Vitro Neurogenesis and Cytotoxicity Screening

Given its significantly reduced anti-proliferative effect in H4 neuroglioma cells compared to harmine (38% inhibition at high dose vs. IC50 = 4.9 μM for harmine), (-)-tetrahydroharmine is the preferred β-carboline for in vitro studies of adult neurogenesis and neuronal differentiation where minimizing confounding cytotoxicity is essential [1]. Its milder impact on cell viability allows for extended culture periods and more accurate assessment of neurogenic potential without the confounding influence of harmine's potent anti-proliferative activity.

Ayahuasca Metabolite Profiling Standard

Due to its defined stereochemistry and high commercial purity (≥98% to 99.98%), (-)-tetrahydroharmine (CAS 7671-30-9) is an ideal reference standard for the identification and quantification of harmala alkaloids in complex botanical matrices and biological fluids [1]. Its use in LC-MS/MS or HPLC-UV methods ensures accurate quantitation of the S(−)-enantiomer in ayahuasca brews, plant extracts, and pharmacokinetic samples, enabling precise pharmacokinetic and forensic analyses [2].

Application
Selection Property
Validation Focus
Stereospecific serotonergic binding studies
Enantiomer-specific 5-HT2A binding context
Stereochemical attribution in binding assays
Dual MAO-A and SERT polypharmacology studies
Weak dual-mechanism inhibitor profile
Pathway-response dissection in serotonergic models
Neuronal cell-model studies (low cytotoxicity)
Reduced cytotoxicity vs harmine
Cell-viability endpoint review (H4 neuroglioma)
Analytical standard for ayahuasca alkaloid profiling
High enantiomeric purity
LC-MS/MS method validation for botanical matrices

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